3-Phenyl-2-phenylmethanesulfonyloxaziridine
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Overview
Description
3-Phenyl-2-phenylmethanesulfonyloxaziridine is a chemical compound with the molecular formula C13H11NO3S. It is known for its role as an oxidizing agent in organic synthesis, particularly in the α-hydroxylation of ketones and esters . This compound is also referred to as Davis Reagent, named after its discoverer, Franklin A. Davis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-2-phenylmethanesulfonyloxaziridine can be synthesized through the reaction of phenylmethanesulfonyl chloride with phenylhydroxylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-phenylmethanesulfonyloxaziridine primarily undergoes oxidation reactions. It is particularly effective in the α-hydroxylation of ketones and esters, converting them into α-hydroxy carbonyl or carboxyl compounds
Common Reagents and Conditions
The compound is used in the presence of bases such as sodium hydroxide or potassium carbonate. The reactions typically occur in organic solvents like dichloromethane or tetrahydrofuran at low to moderate temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are α-hydroxy ketones and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
3-Phenyl-2-phenylmethanesulfonyloxaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2-phenylmethanesulfonyloxaziridine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an α-hydroxy carbonyl or carboxyl compound. The compound acts as an electrophilic oxidant, facilitating the oxidation process through the formation of a transient oxaziridine intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Phenylsulfonyl-3-phenyloxaziridine: Similar in structure and function, used for similar oxidation reactions.
N-Sulfonyloxaziridines: A broader class of compounds with similar oxidizing properties.
Uniqueness
3-Phenyl-2-phenylmethanesulfonyloxaziridine is unique due to its high selectivity and efficiency in α-hydroxylation reactions. Its ability to provide excellent stereochemistry in the products makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-benzylsulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C14H13NO3S/c16-19(17,11-12-7-3-1-4-8-12)15-14(18-15)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
KXDJYPURGYQASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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